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Compound of Interest

Compound Name:
6-Methylpyridazin-4-amine

hydrochloride

CAS No.: 1892936-61-6

Cat. No.: B2895074

Get Quote

Executive Summary & Strategic Analysis
The synthesis of 6-Methylpyridazin-4-amine presents a classic heterocyclic challenge: the

pyridazine ring is electron-deficient (similar to pyridine), making electrophilic aromatic

substitution difficult, while nucleophilic substitution is typically favored at the C3 and C6

positions (alpha to nitrogen).

Direct amination of 3-chloro-6-methylpyridazine yields the wrong isomer (3-amino). Therefore,

a strategy relying on N-oxide activation is the most robust method for scale-up. This approach

leverages the "chameleon" nature of the N-oxide moiety to direct nitration to the C4 position,

followed by a global reduction to install the amine and remove the activating groups.

Core Challenges
Regioselectivity: Preventing formation of the thermodynamically favored 3-amino isomer.

Process Safety: Managing the thermal stability of N-oxide and nitro-pyridazine intermediates.
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Impurity Control: Removal of de-chlorinated byproducts and regioisomers without

chromatography.

Retrosynthetic Analysis & Route Selection
The selected route ("Route A") utilizes 3-Chloro-6-methylpyridazine as a cost-effective,

commercially available starting material. This route is superior to Curtius rearrangement or

direct amination due to higher atom economy and raw material availability.
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Figure 1: Retrosynthetic strategy leveraging N-oxide activation for C4 functionalization.

Detailed Experimental Protocols
Step 1: N-Oxidation of 3-Chloro-6-methylpyridazine
Objective: Activate the pyridazine ring for electrophilic attack at C4.

Reagents: 3-Chloro-6-methylpyridazine (1.0 equiv), Hydrogen Peroxide (30% aq, 2.5 equiv),

Acetic Acid (Solvent).

Scale: 100 g Input.

Protocol:

Charge 3-Chloro-6-methylpyridazine (100 g) and Acetic Acid (500 mL) into a 2L jacketed

reactor.

Heat the solution to 55°C.

Critical Step: Add Hydrogen Peroxide (30%) dropwise over 2 hours. Note: Exothermic

reaction. Maintain internal temperature < 65°C.

After addition, ramp temperature to 80°C and stir for 12 hours.
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IPC (In-Process Control): Monitor by HPLC (Target: < 2% SM).

Workup: Concentrate under vacuum to remove bulk acetic acid. Dilute with water (300 mL),

neutralize with solid Na₂CO₃ to pH 7-8.

Extract with Dichloromethane (DCM) (3 x 400 mL).

Dry organic layer (MgSO₄), filter, and concentrate to yield 3-Chloro-6-methylpyridazine 1-

oxide.

Expected Yield: 85-90%

State: Off-white solid.

Step 2: Regioselective Nitration
Objective: Install the nitrogen source at C4. The N-oxide directs the nitro group para to itself (or

gamma to the ring nitrogens), overcoming the natural deactivation.

Reagents: Step 1 Product, Fuming HNO₃ (2.0 equiv), Conc. H₂SO₄ (Solvent).

Protocol:

Charge Conc. H₂SO₄ (400 mL) to a reactor and cool to 0-5°C.

Add 3-Chloro-6-methylpyridazine 1-oxide portion-wise, maintaining T < 10°C.

Safety Critical: Add Fuming HNO₃ dropwise via addition funnel. Do not allow T > 20°C during

addition.

Heat slowly to 90°C and hold for 4-6 hours.

Mechanism:[1][2][3] The N-oxide activates the C4 position towards electrophilic aromatic

substitution.

Quench: Pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.

Filter the resulting yellow precipitate (3-Chloro-4-nitro-6-methylpyridazine 1-oxide).
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Wash filter cake with cold water and dry.

Expected Yield: 60-70%

Safety Note: Nitro-pyridazine oxides are potentially energetic. DSC (Differential Scanning

Calorimetry) is mandatory before scaling >100g.

Step 3: Global Reduction (Telescoped Hydrogenation)
Objective: Simultaneous reduction of the nitro group, reduction of the N-oxide, and

hydrodehalogenation (removal of Cl) to yield the final product.

Reagents: Step 2 Product, 10% Pd/C (5 wt% loading), Methanol, Ammonium Formate (or H₂

gas), Triethylamine (1.1 equiv to scavenge HCl).

Protocol:

Charge Nitro-intermediate (50 g), Methanol (500 mL), and Triethylamine (to neutralize HCl

generated from de-chlorination) into a hydrogenation autoclave.

Add 10% Pd/C (2.5 g) as a slurry in methanol.

Purge with Nitrogen (3x), then Hydrogen (3x).

Pressurize to 3-5 bar H₂ and heat to 40°C.

Stir for 6-12 hours.

Reaction Monitoring: HPLC should show disappearance of nitro intermediate and des-

chloro intermediate.

Filtration: Filter catalyst through Celite under nitrogen atmosphere (Pyrophoric hazard).

Purification: Concentrate filtrate. The residue contains the product salt (Et₃N·HCl).

Dissolve residue in minimal water.

Basify to pH >10 with NaOH (50%).
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Extract continuously with Ethyl Acetate or DCM/iPrOH (9:1) due to high water solubility of

the amine.

Crystallization: Recrystallize from Ethanol/Heptane or Isopropanol.

Final Yield: 75-80%

Purity: >98% (HPLC).

Critical Process Parameters (CPPs) &
Troubleshooting

Parameter Operational Range Impact of Deviation Mitigation Strategy

Oxidation Temp 75-85°C

<70°C: Incomplete

conversion.>90°C:

Peroxide

decomposition risk.

Use jacketed reactor

with active cooling

loop.

Nitration Temp 85-95°C

<80°C: Slow

reaction.>100°C:

Dinitration or ring

degradation.

Strict temperature

ramp control; quench

capability.

Hydrogenation

Pressure
3-5 bar

<2 bar: Slow

dehalogenation.>10

bar: Over-reduction of

ring.

Monitor H₂ uptake

curve; use kinetic

endpoint detection.

pH during Extraction >10

<9: Product remains

protonated in aqueous

phase.

Use 50% NaOH;

verify pH of aqueous

layer, not just addition.

Process Safety & Logic (Self-Validating Systems)
Thermal Hazard Management
Pyridazine N-oxides and nitro-pyridazines are high-energy compounds.
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Validation: Run DSC on the crude nitration mass. Ensure the onset of decomposition is

>50°C above the operating temperature (100°C).

Logic: The "Global Reduction" step is designed to remove all energetic functional groups

(NO₂, N-O) in one controlled step, minimizing handling of hazardous intermediates.

Impurity Rejection System
The protocol includes a specific "salt break" step (Step 3, point 7).

Logic: The byproduct of dehalogenation is HCl. If not scavenged, it forms the hydrochloride

salt of the product, which is water-soluble and hard to isolate. Using Triethylamine generates

Et₃N·HCl, which is separated during the basification/extraction workup, ensuring the final

isolation yields the free base.

Analytical Control Strategy
HPLC Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

Mobile Phase A: 0.1% TFA in Water (Buffers amine tailing).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 90% B over 15 min.

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).

Key Impurities to Track:

3-amino-6-methylpyridazine: Regioisomer (should be absent if N-oxide route is used).

3-chloro-4-amino-6-methylpyridazine: Incomplete dehalogenation (Check H₂ pressure/time).

6-methylpyridazin-3-ol: Hydrolysis byproduct.
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Diagram: Process Flow & Safety Controls
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Figure 2: Integrated process flow highlighting critical safety nodes (Red) and reaction steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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